N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine CAS 1038370-56-7 properties
N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine CAS 1038370-56-7 properties
As a Senior Application Scientist in medicinal chemistry and molecular design, I frequently evaluate bifunctional building blocks that offer high chemoselectivity and modularity. N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine (CAS 1038370-56-7) is a prime example of such a scaffold.
This technical whitepaper provides an in-depth analysis of this molecule, focusing on its orthogonal reactivity, synthetic utility in drug discovery, and the self-validating experimental protocols required to harness its full potential.
Structural Rationale and Orthogonal Reactivity
The strategic value of N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine lies in its dual-functional nature. It possesses two distinct, orthogonally reactive handles that can be manipulated sequentially without cross-interference:
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The o-Phenylenediamine Handle: The adjacent primary and secondary amines are highly nucleophilic. This moiety is a classic precursor for the synthesis of N-aryl benzimidazoles, quinoxalines, and benzotriazoles via condensation reactions.
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The Aryl Bromide Handle: The carbon-bromine (C–Br) bond on the pendant phenyl ring is relatively inert to the acidic or oxidative conditions used during diamine cyclization. However, it is highly reactive under palladium(0) catalysis, making it an ideal anchor for late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling [3].
This orthogonality allows chemists to first construct a rigid heterocyclic core (e.g., a benzimidazole) and subsequently diversify the molecule by coupling various boronic acids to the aryl bromide, thereby rapidly generating complex compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for optimizing reaction solvents, predicting chromatographic behavior, and ensuring accurate mass spectrometry validation [1].
| Property | Value / Description |
| Chemical Name | N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine |
| CAS Registry Number | 1038370-56-7 |
| Molecular Formula | C13H13BrN2 |
| Molecular Weight | 277.16 g/mol |
| Hydrogen Bond Donors | 2 (One primary amine -NH2, one secondary amine -NH) |
| Hydrogen Bond Acceptors | 2 |
| Isotopic Mass Signature | Distinct 1:1 doublet at m/z 277.0 / 279.0 (due to 79Br / 81Br) |
| Structural Class | Diarylamine / o-Phenylenediamine derivative |
Synthetic Workflow: From Core Assembly to Late-Stage Functionalization
The logical progression for utilizing this building block involves a two-step sequence: heterocyclic ring closure followed by transition-metal-catalyzed cross-coupling.
Orthogonal synthetic workflow for N1-(4-Bromo-3-methylphenyl)benzene-1,2-diamine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic causality and specific quality control (QC) checkpoints.
Protocol A: Synthesis of the N-Aryl Benzimidazole Core
This protocol utilizes an aldehyde and a mild oxidant to achieve ring closure.
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Mechanistic Causality: The primary amine condenses with the aldehyde to form an imine (Schiff base). The secondary amine then undergoes intramolecular nucleophilic attack to form a benzimidazoline intermediate. Sodium metabisulfite (Na2S2O5) serves a dual purpose: it forms a water-soluble bisulfite adduct with the aldehyde (increasing electrophilicity) and acts as a mild oxidant to drive the aromatization of the benzimidazoline into the final benzimidazole.
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Procedure:
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Dissolve 1.0 equivalent of CAS 1038370-56-7 (277.16 mg, 1.0 mmol) and 1.1 equivalents of the desired aldehyde in 5 mL of N,N-dimethylformamide (DMF).
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Add 1.2 equivalents of Na2S2O5.
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Stir the reaction mixture at 90 °C for 4–6 hours under an inert argon atmosphere.
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QC Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting material. The intermediate imine will appear transiently before converting to the fully aromatized product.
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Cool to room temperature and pour into ice water to precipitate the bromo-benzimidazole intermediate. Filter and dry under vacuum.
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Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Once the rigid core is established, the aryl bromide handle is leveraged to install diverse functional groups via Suzuki-Miyaura coupling [4].
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Mechanistic Causality: The Pd(0) catalyst undergoes oxidative addition into the C–Br bond. The inorganic base (K2CO3) activates the arylboronic acid by forming a reactive boronate complex, which facilitates transmetalation. Subsequent reductive elimination forms the new C–C bond and regenerates the Pd(0) species.
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Safety & Optimization Note: As documented in process safety evaluations, Suzuki-Miyaura couplings in aqueous solvent mixtures can generate significant exotherms upon catalyst addition, occasionally exceeding the solvent's boiling point [2]. Controlled, portion-wise addition of the catalyst at room temperature before heating is strictly required.
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Procedure:
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In an oven-dried Schlenk flask, combine 1.0 equivalent of the bromo-benzimidazole intermediate, 1.5 equivalents of the chosen arylboronic acid, and 3.0 equivalents of K2CO3.
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Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v).
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Add 0.05 equivalents of Pd(dppf)Cl2 catalyst portion-wise at room temperature to manage potential exotherms [2].
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Heat the mixture to 80 °C for 12 hours under argon.
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Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.
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Analytical Validation and Quality Control
To confirm the structural integrity of CAS 1038370-56-7 before initiating synthesis, the following analytical signatures must be verified:
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Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. In positive electrospray ionization (ESI+), the[M+H]+ peak will present as a distinct doublet of equal intensity at m/z 278.1 (79Br) and 280.1 (81Br). If this 1:1 ratio is absent, the integrity of the aryl bromide handle is compromised.
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Proton Nuclear Magnetic Resonance (1H NMR, DMSO-d6):
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Methyl Handle: A sharp singlet integrating to 3 protons will appear around δ 2.30–2.40 ppm, confirming the meta-methyl group.
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Amine Exchange: Two distinct broad singlets will appear for the -NH2 and -NH protons. Upon the addition of D2O, these peaks will disappear due to deuterium exchange, validating the presence of the free amines required for Protocol A.
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References
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American Chemical Society (ACS). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species". Organic Process Research & Development. Available at:[Link]
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Royal Society of Chemistry (RSC). "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions". Catalysis Science & Technology. Available at:[Link]
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Frontiers. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries". Frontiers in Chemistry. Available at:[Link]
